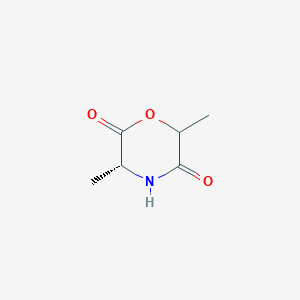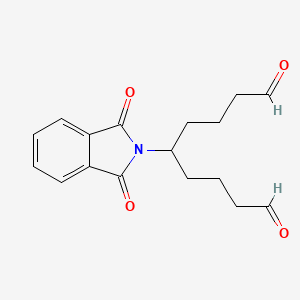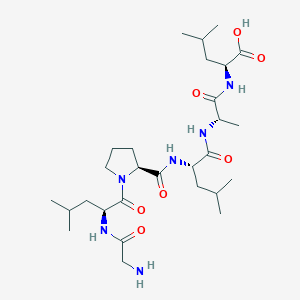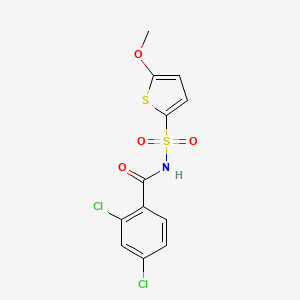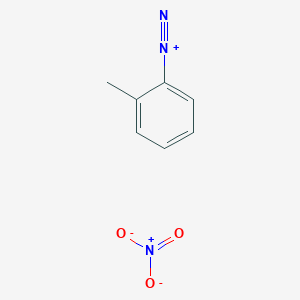
Copper;nickel(2+);tetrahydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;nickel(2+);tetrahydroxide is a coordination compound that consists of copper and nickel ions coordinated with hydroxide ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper;nickel(2+);tetrahydroxide can be synthesized through a low-temperature chemical co-precipitation method. In this process, copper and nickel salts are dissolved in an aqueous solution, and a base such as sodium hydroxide is added to precipitate the hydroxides of copper and nickel. The reaction is typically carried out at low temperatures to control the growth rate of the hydroxide crystals and to ensure the formation of a homogeneous product .
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to optimize the production process. Additionally, microwave-assisted synthesis has been explored to enhance the efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
Copper;nickel(2+);tetrahydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the coordination environment of the metal ions and the nature of the ligands.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state complexes, while reduction can result in the formation of lower oxidation state species. Substitution reactions typically yield new coordination compounds with different ligands .
Scientific Research Applications
Copper;nickel(2+);tetrahydroxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of copper;nickel(2+);tetrahydroxide involves several pathways:
Catalytic Activity: The compound acts as a catalyst by providing active sites for chemical reactions.
Antimicrobial Activity: The antimicrobial action is primarily due to the generation of reactive oxygen species and the release of metal ions, which disrupt microbial cell membranes and interfere with cellular processes.
Electrochemical Activity: In energy storage applications, the compound facilitates charge transfer and improves the overall performance of supercapacitors and batteries.
Comparison with Similar Compounds
Copper;nickel(2+);tetrahydroxide can be compared with other similar compounds, such as:
Copper(II) hydroxide: While copper(II) hydroxide is a well-known compound with applications in agriculture and chemistry, the addition of nickel in this compound enhances its catalytic and electrochemical properties.
Nickel(II) hydroxide: Nickel(II) hydroxide is commonly used in battery applications.
Copper(II) and nickel(II) complexes with tridentate ligands: These complexes have been studied for their unique structural and electronic properties, which make them suitable for various applications in catalysis and materials science.
Properties
CAS No. |
215056-96-5 |
|---|---|
Molecular Formula |
CuH4NiO4 |
Molecular Weight |
190.27 g/mol |
IUPAC Name |
copper;nickel(2+);tetrahydroxide |
InChI |
InChI=1S/Cu.Ni.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |
InChI Key |
UILUIVJIQOFVPS-UHFFFAOYSA-J |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[Ni+2].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


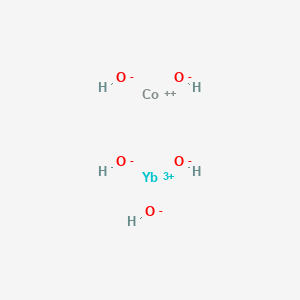
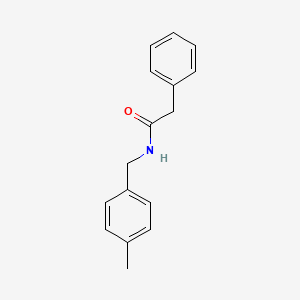
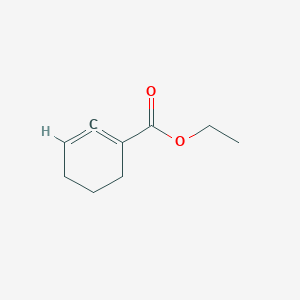
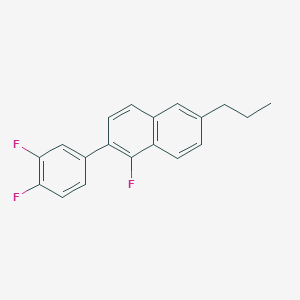
![2-[2-Hydroxy-5-[(4-nitrophenyl)methylideneamino]phenyl]-4-[(4-nitrophenyl)methylideneamino]phenol](/img/structure/B14245080.png)

![1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene](/img/structure/B14245088.png)
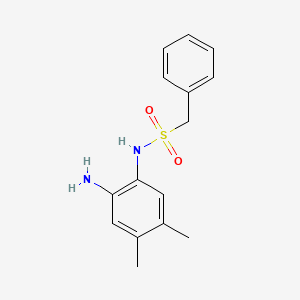
![1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B14245103.png)
